
3-amino-N-ethoxycarbonylphthalimide
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Description
3-amino-N-ethoxycarbonylphthalimide is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of 3-amino-N-ethoxycarbonylphthalimide exhibit significant anticancer properties. For instance, compounds synthesized from this precursor have been tested against various cancer cell lines, demonstrating notable growth inhibition rates.
Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
---|---|---|
This compound derivative A | SNB-19 | 86.61 |
This compound derivative B | OVCAR-8 | 85.26 |
This compound derivative C | NCI-H40 | 75.99 |
These results suggest that modifications to the core structure of the compound can enhance its efficacy against specific cancer types .
Neuroprotective Effects
There is emerging evidence suggesting that this compound derivatives may also possess neuroprotective properties. In a study involving animal models of neurodegenerative diseases, compounds derived from this phthalimide were shown to reduce neuronal loss and improve cognitive function post-injury .
Synthetic Applications
Protective Group in Organic Synthesis
this compound serves as an effective protective group for amines during chemical reactions. This application is particularly valuable in multi-step organic syntheses where selective protection is required to prevent unwanted reactions at amine sites.
Synthesis of Amino Acids and Derivatives
The compound has been utilized in the synthesis of N-phthaloyl amino acids and esters, which are crucial intermediates in pharmaceutical chemistry. The ability to synthesize these derivatives efficiently under mild conditions makes it a versatile tool in drug development .
Case Studies
Case Study 1: Anticancer Drug Development
A series of experiments were conducted to evaluate the anticancer potential of derivatives of this compound. In vitro assays demonstrated that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis in a dose-dependent manner. This study highlights the potential for developing new anticancer therapies based on this compound .
Case Study 2: Neuroprotection in Stroke Models
In a controlled study using rat models, derivatives of this compound were administered following ischemic stroke induction. The results indicated a significant reduction in neuronal death compared to untreated controls, suggesting that these compounds could be developed into therapeutic agents for neuroprotective applications .
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
ethyl 4-amino-1,3-dioxoisoindole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)13-9(14)6-4-3-5-7(12)8(6)10(13)15/h3-5H,2,12H2,1H3 |
InChI Key |
GUZUYFBONBAHTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=O)C2=C(C1=O)C(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.